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Compound of Interest

Compound Name: 2-Pentadecanone

Cat. No.: B165419 Get Quote

Prepared for researchers, scientists, and professionals in drug development, this guide

provides an objective comparison of the flavor and aroma characteristics of 2-pentadecanone
and other notable long-chain methyl ketones. The information presented is collated from

various organoleptic studies and chemical analyses, offering a comprehensive overview for

research and development applications.

Introduction to Aliphatic Ketones in Flavor Science
Aliphatic ketones, particularly methyl ketones (2-alkanones), are significant contributors to the

flavor and aroma of numerous foods. Their sensory characteristics are largely dictated by their

molecular structure, specifically the length of the carbon chain. As the chain length increases,

the flavor profile typically transitions from fruity and floral to more fatty, waxy, and cheesy notes.

These compounds are naturally present in dairy products like blue cheese, fruits, and cooked

meats, and are also synthesized for use as flavor and fragrance agents.[1][2][3] This guide

focuses on 2-pentadecanone (C15) and compares its profile with shorter-chain homologues

such as 2-heptanone (C7), 2-nonanone (C9), and 2-undecanone (C11).

Quantitative Flavor Profile Comparison
The following table summarizes the key organoleptic properties of 2-pentadecanone and other

selected long-chain methyl ketones. The data has been compiled from various chemical and

flavor industry sources. It is important to note that sensory thresholds can vary significantly

based on the medium (air, water, oil) and the specific methodology used for determination.
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Attribute 2-Heptanone 2-Nonanone 2-Undecanone
2-

Pentadecanone

Chemical

Formula
C₇H₁₄O C₉H₁₈O C₁₁H₂₂O C₁₅H₃₀O

Common

Descriptors

Blue cheese,

fruity (banana),

spicy, green,

waxy, coconut.[1]

[3][4]

Cheesy, green,

fruity, fatty,

herbal, waxy,

earthy.[5][6][7]

Fruity, waxy,

creamy, cheesy,

fatty, floral (rose,

orris).[8][9][10]

Fatty, spicy, floral

(jasmine), fresh,

waxy, celery.

Flavor Profile

A powerful blue

cheese note with

fermented and

fruity undertones.

[3][11]

A typical blue

cheese profile

with green and

mushroom

nuances.[6]

Waxy and fruity

with creamy

cheese-like

notes.[8][10]

Fatty and spicy

with a distinct

floral nuance.

Odor Detection

Threshold

Detection: 1 ppb

- 1.33 ppm.[12]

Not consistently

reported.

Detection: 7 - 82

ppb.[8]

Data not

available.

Natural

Occurrence

Blue cheese,

butter, beer,

banana, clove,

cinnamon.[4][12]

Blue cheese,

butter, milk, corn,

ginger, cloves.[5]

[6]

Rue oil, dairy

products,

strawberries,

coconut oil,

cooked meat.[8]

[13]

Green

vegetables,

asparagus,

cereals,

cauliflower.

FEMA Number 2544 2785 3093 3724

Experimental Methodologies
To quantitatively and qualitatively assess the flavor profiles of compounds like 2-
pentadecanone, standardized analytical and sensory methods are employed. Below are

detailed protocols for two key experimental techniques.

1. Gas Chromatography-Olfactometry (GC-O)
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GC-O is a powerful technique used to identify which specific volatile compounds in a complex

mixture are responsible for its aroma.[14] The method combines the separation capabilities of a

gas chromatograph with the sensitivity of the human nose as a detector.[15][16]

Sample Preparation: A volatile extract of the food or a solution of the pure ketone is

prepared. Common extraction methods include solvent extraction, distillation, or headspace

techniques like Solid Phase Microextraction (SPME).

Instrumentation: A gas chromatograph is equipped with a capillary column appropriate for

separating volatile flavor compounds (e.g., a polar column like DB-WAX or a non-polar one

like DB-5).

Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a

standard chemical detector, such as a Mass Spectrometer (MS) for compound identification,

while the other portion is directed to a heated sniffing port.[15]

Olfactometry: Trained sensory panelists (assessors) sniff the effluent from the sniffing port

and record the time, intensity, and description of each odor detected. The effluent is typically

humidified to prevent nasal discomfort.

Data Analysis: The olfactometry data (an aromagram) is aligned with the chromatogram from

the chemical detector. This allows for the direct correlation of a specific odor with a specific

chemical compound identified by the MS.[14] Several methods exist to quantify the potency

of the odorants, such as Aroma Extract Dilution Analysis (AEDA), where the sample is

serially diluted until no odor is detected.[15]

2. Descriptive Sensory Analysis

This method provides a detailed, quantitative profile of a product's sensory characteristics.[17]

It relies on a panel of trained human subjects to evaluate and score the intensities of specific

flavor and aroma attributes.

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their

sensory acuity. Panelists undergo extensive training to recognize and scale the intensity of a

wide range of flavor attributes (e.g., fruity, cheesy, waxy, spicy) using reference standards.

[18]
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Vocabulary Development: During training, the panel collectively develops a consensus

vocabulary (a list of descriptive terms) that will be used to evaluate the samples.

Sample Evaluation: Samples containing the ketones are prepared in a neutral base (e.g.,

water, oil, or a simple food matrix) at specified concentrations. They are presented to the

panelists in a controlled environment (e.g., individual booths with controlled lighting and

temperature).[19] Samples are coded with random three-digit numbers to prevent bias.

Data Collection: Panelists rate the intensity of each attribute on a numerical scale (e.g., a 15-

point line scale anchored with "none" to "very intense"). Data is typically collected using

specialized sensory software.

Statistical Analysis: The intensity ratings are analyzed statistically, often using Analysis of

Variance (ANOVA), to determine significant differences in the sensory profiles of the

samples. The results are commonly visualized using spider or radar plots.[20]

Visualizing Experimental and Logical Frameworks
The following diagrams, created using Graphviz, illustrate a typical experimental workflow and

the logical relationship between the chemical structure and flavor profile of methyl ketones.
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Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
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Caption: Conceptual shift in flavor notes with increasing carbon chain length.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-heptanone, 110-43-0 [thegoodscentscompany.com]

2. 2-Nonanone | 821-55-6 [chemicalbook.com]

3. 2-heptanone, 110-43-0 [perflavory.com]

4. Showing Compound 2-Heptanone (FDB008055) - FooDB [foodb.ca]

5. Showing Compound 2-Nonanone (FDB003308) - FooDB [foodb.ca]

6. 2-nonanone, 821-55-6 [perflavory.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b165419?utm_src=pdf-body-img
https://www.benchchem.com/product/b165419?utm_src=pdf-custom-synthesis
https://www.thegoodscentscompany.com/data/rw1002111.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2231785.htm
http://www.perflavory.com/docs/doc1002111.html
https://foodb.ca/compounds/FDB008055
https://foodb.ca/compounds/FDB003308
http://www.perflavory.com/docs/doc1008331.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. 2-nonanone, 821-55-6 [thegoodscentscompany.com]

8. 2-Undecanone | 112-12-9 [chemicalbook.com]

9. 2-undecanone, 112-12-9 [thegoodscentscompany.com]

10. 2-undecanone, 112-12-9 [perflavory.com]

11. perfumerflavorist.com [perfumerflavorist.com]

12. 2-Heptanone | 110-43-0 [chemicalbook.com]

13. firmenich.com [firmenich.com]

14. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful
Methodology for Chemical Characterization of Odorous Compounds - PMC
[pmc.ncbi.nlm.nih.gov]

15. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

16. pfigueiredo.org [pfigueiredo.org]

17. flavorsum.com [flavorsum.com]

18. Sensory Evaluation of Food | Quick Guide to Quality Testing [flavoractiv.com]

19. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]

20. femaflavor.org [femaflavor.org]

To cite this document: BenchChem. [A Comparative Analysis of the Flavor Profiles of Long-
Chain Aliphatic Ketones]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165419#flavor-profile-of-2-pentadecanone-
compared-to-other-long-chain-ketones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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